methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The presence of the 3,4,5-trimethoxyphenyl group is particularly noteworthy, as it is known to impart various bioactive properties to the molecules it is part of .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the 3,4,5-trimethoxyphenyl precursor. This precursor is then subjected to a series of reactions to introduce the cyclopenta[b]thiophene moiety and the carboxylate group. Common synthetic methods include condensation reactions, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
Methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90, which are involved in cell division and stress responses. This inhibition can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
What sets methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate apart from similar compounds is the presence of the 3,4,5-trimethoxyphenyl group. This group is known for its versatile bioactivity, contributing to the compound’s potential therapeutic effects and making it a valuable target for further research .
Properties
CAS No. |
300676-40-8 |
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Molecular Formula |
C19H21NO6S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO6S/c1-23-12-8-10(9-13(24-2)16(12)25-3)17(21)20-18-15(19(22)26-4)11-6-5-7-14(11)27-18/h8-9H,5-7H2,1-4H3,(H,20,21) |
InChI Key |
YEJJLJINZUVEMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origin of Product |
United States |
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